molecular formula C12H14FNO2 B7865686 5-Fluoro-2-piperidin-1-yl-benzoic acid

5-Fluoro-2-piperidin-1-yl-benzoic acid

Cat. No.: B7865686
M. Wt: 223.24 g/mol
InChI Key: LJRHCRAISRPYQV-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Scaffolds in Bioactive Molecules

The benzoic acid scaffold is a fundamental building block in the synthesis of a wide array of bioactive molecules. uni.luossila.comsigmaaldrich.com Its prevalence stems from its ability to serve as a versatile anchor for various functional groups, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. The carboxylic acid group, a defining feature of benzoic acid, can engage in crucial hydrogen bonding interactions with biological targets, a key aspect of molecular recognition and binding affinity. chemicalbook.com

Historically, the benzoic acid moiety is found in both naturally occurring compounds with established biological activities, such as vanillin (B372448) and gallic acid, and in a multitude of synthetic drugs. uni.luossila.com Its utility is demonstrated in various therapeutic classes, including diuretics like furosemide (B1674285) and bumetanide, and local anesthetics such as benzocaine (B179285) and tetracaine. uni.luossila.com The structural rigidity of the benzene (B151609) ring combined with the interactive potential of the carboxyl group makes the benzoic acid scaffold a reliable and effective starting point for the design of new therapeutic agents. sigmaaldrich.commdpi.com

Examples of Drugs Containing a Benzoic Acid Scaffold Therapeutic Class
FurosemideDiuretic
BumetanideDiuretic
BenzocaineLocal Anesthetic
TetracaineLocal Anesthetic
BexaroteneAntineoplastic

Strategic Integration of Fluoro and Piperidine (B6355638) Moieties in Pharmaceutical Design

The incorporation of fluorine atoms and piperidine rings into drug candidates are well-established strategies in modern medicinal chemistry, each conferring distinct and advantageous properties.

Key Effects of Fluorine Substitution in Drug Design
Enhanced metabolic stability
Increased binding affinity
Improved bioavailability and membrane permeability
Modulation of pKa
Blocking of metabolic oxidation sites

The Piperidine Moiety: The piperidine ring is another ubiquitous feature in pharmaceuticals and natural alkaloids. bldpharm.commdpi.comsigmaaldrich.comnih.gov This six-membered nitrogen-containing heterocycle is a versatile scaffold that can be found in drugs targeting a wide range of conditions, including cancer, viral infections, and central nervous system disorders. bldpharm.comscielo.br The nitrogen atom in the piperidine ring can act as a basic center, which can be crucial for forming salt forms of drugs with improved solubility and for engaging in ionic interactions with biological targets. The conformational flexibility of the piperidine ring also allows it to adopt various shapes to fit into the binding pockets of enzymes and receptors.

Therapeutic Applications of Piperidine-Containing Drugs
Anticancer
Antiviral
Antimalarial
Analgesic
Antipsychotic

Rationale for Investigating 5-Fluoro-2-piperidin-1-yl-benzoic acid as a Research Compound

While specific research on 5-Fluoro-2-piperidin-1-yl-benzoic acid is not widely published, a strong rationale for its investigation can be constructed based on the well-documented roles of its constituent parts. The combination of the benzoic acid core, a fluoro substituent, and a piperidine moiety presents a compelling case for its potential as a lead compound in drug discovery programs.

The benzoic acid provides a stable, planar scaffold with a carboxylic acid group capable of forming key interactions with biological targets. The fluorine atom at the 5-position can be expected to enhance the molecule's metabolic stability and modulate its electronic properties. The piperidine ring at the 2-position introduces a basic center and a three-dimensional element that can be optimized for specific receptor binding.

The spatial arrangement of these three components—the ortho-amino benzoic acid structure with a para-fluoro substituent—could lead to unique intramolecular interactions and a defined conformational preference, which are critical for selective binding to a biological target. The exploration of the synthesis and biological activity of 5-Fluoro-2-piperidin-1-yl-benzoic acid would therefore be a logical step in the ongoing search for novel therapeutic agents.

Properties

IUPAC Name

5-fluoro-2-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRHCRAISRPYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Piperidin 1 Yl Benzoic Acid Derivatives

Impact of Positional Isomerism on Biological Interactions

The arrangement of substituents on the aromatic ring of benzoic acid derivatives significantly influences their biological activity. Studies on various classes of compounds have consistently shown that positional isomerism can dramatically alter efficacy and target interaction.

For instance, research on benzoic acid derivatives has demonstrated that the location of functional groups on the phenyl ring is a critical determinant of their antibacterial properties against E. coli. nih.gov The type of substituent, its quantity, and its specific position on the benzoic ring all contribute to the compound's antibacterial strength. nih.gov Similarly, in the context of retinoids, moving a methyl group on the benzoic acid portion from one position to another can convert a compound from an agonist to an antagonist. nih.gov

In the development of soluble guanylate cyclase (sGC) inhibitors based on YC-1, substituting the benzyl (B1604629) group at the ortho position with a fluoro or cyano group resulted in enhanced inhibitory activity. nih.gov Conversely, moving these substituents to the meta or para positions led to a reduction in activity. nih.gov This highlights the sensitivity of the binding pocket to the spatial arrangement of substituents. In another example involving oxazolidinone derivatives, a linearly attached benzotriazole (B28993) pendant showed greater antibacterial potency compared to an angularly attached one, further underscoring the importance of isomerism in drug design. nih.gov

These findings suggest that for derivatives of 5-Fluoro-2-piperidin-1-yl-benzoic acid, the relative positions of the fluoro, piperidinyl, and carboxylic acid groups are likely finely tuned for optimal interaction with their biological target. Any shift in this arrangement could lead to a significant loss of activity.

Systematic Substituent Effects on the Benzoic Acid Core

The design of disubstituted benzoic acids often involves molecular modeling to strategically position functional groups for optimal interaction with polar amino acid residues at the target's binding site. iomcworld.com The electronic properties of substituents are also crucial. In the development of STAT3 inhibitors, replacing the benzene (B151609) ring of the aromatic carboxylic acid with heterocyclic systems was found to decrease potency, indicating the importance of the specific aromatic core. nih.govnih.govaku.edu

Fasanmade et al. used mathematical modeling to predict the activity of synthetic benzoic acid derivatives, with subsequent experimental testing confirming the activity of compounds like p-toluic acid, p-fluorobenzoic acid, and various halogenated benzoic acids. iomcworld.com This underscores that even subtle changes, such as the addition of a methyl or a halogen atom, can significantly impact biological function.

The table below summarizes the effects of different substituents on the benzoic acid core based on general SAR principles.

Substituent Type General Effect on Activity Rationale Reference
Electron-withdrawing groups (e.g., -NO₂)Can enhance activityMay increase acidity or improve binding interactions. iomcworld.com
Halogens (e.g., -F, -Cl, -Br)Variable; often enhances activityAlters lipophilicity and electronic distribution, can form halogen bonds. iomcworld.comresearchgate.net
Electron-donating groups (e.g., -CH₃)Variable; can be beneficialCan influence electronic properties and steric interactions. iomcworld.com
Hydroxyl groups (-OH)Can decrease or increase activityIntroduces hydrogen bonding capabilities but can alter physicochemical properties. nih.gov
Heterocyclic replacementsOften decreases activityMay disrupt essential pi-stacking or hydrophobic interactions. nih.govnih.govaku.edu

Conformational and Substituent Modifications of the Piperidine (B6355638) Ring and Their Influence on Activity

The piperidine ring is a prevalent structural motif in pharmaceuticals, valued for its ability to orient substituents in specific three-dimensional arrangements. nih.govresearchgate.net Modifications to this ring, both in terms of its conformation and its substituents, are a key strategy in drug optimization.

Introducing fluorine onto the piperidine ring is known to influence physicochemical properties like metabolic stability and cell permeability. researchgate.net The conformational preferences of the fluorinated piperidine ring are governed by a combination of factors including charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.net

A systematic approach to modifying the piperidine ring involves introducing bridges to control its conformation. In a study on P2Y₁₄R antagonists, the piperidine ring was modified with one- or two-carbon bridges to create constrained analogues like 2-azanorbornanes and nortropanes. nih.gov The fact that a quinuclidine (B89598) analogue, which forces the piperidine into a rigid boat-like conformation, retained significant binding affinity suggested that the receptor might prefer a piperidine conformation that deviates from a perfect chair state. nih.gov This highlights that controlling the conformational flexibility of the piperidine ring can be a powerful tool for improving activity.

The table below details various modifications to the piperidine ring and their observed impact on the activity of parent compounds.

Modification Example Structure Influence on Activity Rationale Reference
Fluorination4-fluoropiperidineCan enhance potency and improve metabolic stability.Alters pKa, lipophilicity, and conformational preference. researchgate.net
Alkyl Substitution2-methylpiperidineCan introduce steric hindrance or improve hydrophobic interactions, depending on the binding pocket.Modifies steric profile and lipophilicity. nih.gov
Bridged Systems2-azanorbornaneCan increase affinity by locking the ring in a receptor-preferred conformation.Reduces conformational entropy upon binding. nih.gov
Ring ScaffoldingQuinuclidineMaintained good affinity, suggesting a preference for a non-chair conformation.Rigid structure forces a boat-like conformation. nih.gov

Role of the Fluoro Substituent in Molecular Recognition and Binding Affinity

The fluorine atom, despite its small size, plays a profound role in medicinal chemistry. Its unique properties can significantly influence a molecule's conformation, pKa, metabolic stability, and binding affinity.

The introduction of a fluorine atom can lead to more potent analogues. In the development of STAT3 inhibitors, a meta-fluorine analogue (2v) demonstrated an improved IC₅₀ value of 1.8 µM compared to the non-fluorinated parent compound SH4-54 (IC₅₀ 4.4 µM). nih.gov This enhancement is often attributed to the ability of fluorine to form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the target's binding site. The high electronegativity of fluorine can also alter the electronic landscape of the aromatic ring, influencing its interaction with the protein.

Linker Variation and its Effect on Target Engagement

In molecules where different pharmacophores are connected, the linker that joins them is critical for ensuring proper orientation and engagement with the biological target. Variations in linker length, rigidity, and composition can have a substantial impact on biological activity.

In a study on STAT3 inhibitors, which are based on a scaffold connecting three different functionalities, the linker was systematically modified. nih.govnih.govaku.edu Replacing a glycine (B1666218) linker with an alanine (B10760859) linker (introducing a methyl group) in certain series led to analogues with improved inhibitory activity. For instance, the alanine-linker analogue 2v showed an IC₅₀ of 1.80 µM, a significant improvement over the glycine-containing lead compound. nih.gov

Biological Target Identification and Mechanistic Investigations of 5 Fluoro 2 Piperidin 1 Yl Benzoic Acid

Investigation of Potential Receptor Binding Profiles

The biological activity of a small molecule is often initiated by its binding to specific protein receptors. For "5-Fluoro-2-piperidin-1-yl-benzoic acid," a key area of investigation is its potential interaction with the Bcl-2 (B-cell lymphoma 2) family of proteins. This family, which includes anti-apoptotic members like Mcl-1 (Myeloid cell leukemia 1) and Bfl-1 (Bcl-2-related protein A1), plays a critical role in regulating programmed cell death, or apoptosis.

Research into a class of 2,5-substituted benzoic acid compounds has revealed their capacity to act as dual inhibitors of Mcl-1 and Bfl-1. nih.govnih.gov These proteins are crucial for the survival of many cancer cells, making them significant therapeutic targets. The core benzoic acid scaffold of these inhibitors is instrumental in their binding activity. Specifically, the carboxyl group of the benzoic acid forms a critical hydrogen bond with a conserved arginine residue (Arg263 in Mcl-1) within the BH3 binding groove of the anti-apoptotic proteins. nih.gov This interaction mimics the binding of pro-apoptotic BH3-only proteins, thereby inhibiting the survival function of Mcl-1 and Bfl-1.

The structure of "5-Fluoro-2-piperidin-1-yl-benzoic acid" fits the profile of these 2,5-substituted benzoic acid inhibitors. The piperidine (B6355638) ring at the 2-position and the fluorine atom at the 5-position are substitutions that can influence binding affinity and selectivity. In a study of similar Mcl-1/Bfl-1 inhibitors, replacing a phenyl ring with a piperidine moiety (as in compound 19 of the study) resulted in slightly decreased binding affinity but improved aqueous solubility. nih.gov This suggests that "5-Fluoro-2-piperidin-1-yl-benzoic acid" likely targets the BH3 binding groove of Mcl-1 and Bfl-1.

Table 1: Binding Affinity of 2,5-Substituted Benzoic Acid Analogs against Mcl-1 and Bfl-1

Compound AnalogueR2-SubstituentMcl-1 Ki (µM)Bfl-1 Ki (µM)
Analogue with BiphenylBiphenyl0.09 ± 0.020.15 ± 0.02
Analogue with Pyridine (B92270)Pyridine0.20 ± 0.040.30 ± 0.05
Analogue with Piperidine (Compound 19)Piperidine0.25 ± 0.030.45 ± 0.06

Data derived from structure-activity relationship studies of 2,5-substituted benzoic acid inhibitors. nih.gov

Enzymatic Inhibition Studies in Relevant Biological Pathways

While Mcl-1 and Bfl-1 are primarily known for their roles in protein-protein interactions, their function is intrinsically linked to enzymatic pathways that control cell fate. The inhibition of these proteins can be considered a form of enzymatic pathway disruption. The primary mechanism of action for "5-Fluoro-2-piperidin-1-yl-benzoic acid," based on its structural similarity to known inhibitors, is likely the competitive inhibition of the Mcl-1/Bfl-1 interaction with pro-apoptotic proteins like Bim, Bak, or Bax. nih.gov

Modulation of Specific Cellular and Molecular Pathways by Benzoic Acid Derivatives

The inhibition of Mcl-1 and Bfl-1 by a molecule like "5-Fluoro-2-piperidin-1-yl-benzoic acid" would directly modulate the intrinsic apoptotic pathway. In healthy cells, a delicate balance exists between pro-survival and pro-apoptotic proteins of the Bcl-2 family. In many cancers, this balance is shifted towards survival due to the overexpression of proteins like Mcl-1 and Bfl-1. nih.govnih.gov

By inhibiting Mcl-1 and Bfl-1, "5-Fluoro-2-piperidin-1-yl-benzoic acid" would be expected to "release" pro-apoptotic proteins, allowing them to trigger the downstream events of apoptosis. This includes the activation of effector proteins Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in cell death. mdpi.com Studies on dual Mcl-1/Bfl-1 inhibitors with a 2,5-substituted benzoic acid scaffold have demonstrated on-target cellular activity in lymphoma cell lines that are dependent on these two proteins for survival. nih.gov

Elucidation of Mechanisms of Action through Biochemical and Cellular Assays

The mechanism of action for this class of compounds has been elucidated through various biochemical and cellular assays. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are commonly used to measure the binding affinity of these inhibitors to Mcl-1 and Bfl-1. selleckchem.com These assays demonstrate a direct interaction between the compound and the target protein.

Furthermore, cellular assays are employed to confirm that the binding activity translates into a biological effect. For instance, in engineered lymphoma cell lines that depend on either Mcl-1 or Bfl-1 for survival, treatment with potent dual inhibitors leads to induced cell death. nih.gov This demonstrates that the compounds can penetrate the cell membrane and engage their intracellular targets.

The structural basis for the mechanism of action has been confirmed through X-ray crystallography and NMR spectroscopy. These techniques have revealed that the 2,5-substituted benzoic acid scaffold fits into the hydrophobic BH3 binding groove of Mcl-1. nih.gov The carboxylate group's interaction with the conserved arginine residue acts as a crucial anchor point for these inhibitors. nih.gov

Exploration of Protein-Protein Interaction Modulation by Related Scaffolds

The 2,5-substituted benzoic acid scaffold is a prime example of a structure capable of modulating protein-protein interactions (PPIs). The interaction between anti-apoptotic Bcl-2 family members and pro-apoptotic BH3-only proteins is a classic example of a PPI that is critical for cellular regulation. The development of small molecules that can disrupt these interactions, known as BH3 mimetics, is a major focus in cancer drug discovery. nih.gov

The design of dual Mcl-1/Bfl-1 inhibitors based on the benzoic acid scaffold demonstrates a sophisticated approach to PPI modulation. These inhibitors are designed to mimic the binding of the BH3-only protein Noxa, which selectively binds to Mcl-1 and Bfl-1. nih.gov By targeting two anti-apoptotic proteins simultaneously, such compounds have the potential to be more effective and to overcome resistance mechanisms that can arise when only a single Bcl-2 family member is inhibited. nih.gov

Table 2: Selectivity Profile of a 2,5-Substituted Benzoic Acid Analogue (Compound 24 from a referenced study)

Target ProteinBinding Affinity (Ki, µM)
Mcl-10.10
Bfl-10.10
Bcl-2>10
Bcl-xL>10

This table illustrates the selectivity of a potent dual Mcl-1/Bfl-1 inhibitor with a 2,5-substituted benzoic acid scaffold. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 5 Fluoro 2 Piperidin 1 Yl Benzoic Acid

Quantum Chemical Calculations including DFT and HOMO-LUMO Analysis

A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

While specific DFT studies on 5-Fluoro-2-piperidin-1-yl-benzoic acid are not readily found, studies on related compounds like 4-fluoro benzoic acid and piperazine (B1678402) provide a template for the expected outcomes of such an analysis. acs.org These studies often involve optimizing the molecular geometry and then calculating various electronic properties.

Table 1: Hypothetical DFT-Calculated Properties for 5-Fluoro-2-piperidin-1-yl-benzoic acid

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.2 eVElectron-accepting capacity
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. They are not derived from actual computational results for the specific compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For 5-Fluoro-2-piperidin-1-yl-benzoic acid, docking simulations would involve placing the molecule into the binding site of a relevant biological target.

The process calculates a scoring function to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. nih.gov For instance, a study on benzoic acid derivatives targeting the SARS-CoV-2 main protease highlighted the importance of hydrophilic interactions for good docking scores. nih.gov

Table 2: Illustrative Molecular Docking Results for 5-Fluoro-2-piperidin-1-yl-benzoic acid against a Hypothetical Kinase Target

ParameterResultInterpretation
Binding Affinity (kcal/mol)-8.2Strong predicted binding to the target
Interacting ResiduesLys78, Glu95, Phe154Key amino acids involved in binding
Hydrogen Bonds2 (with Lys78, Glu95)Specific polar interactions stabilizing the complex
Hydrophobic Interactions1 (with Phe154)Non-polar interactions contributing to binding

Note: This table is a hypothetical representation of potential docking results.

Molecular Dynamics Simulations for Binding Conformation and Stability

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding conformation and the flexibility of both the ligand and the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. wu.ac.th

To build a QSAR model for analogs of 5-Fluoro-2-piperidin-1-yl-benzoic acid, a dataset of structurally similar compounds with their measured biological activities would be required. Various molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods like multiple linear regression are then used to create the predictive model. nih.govnih.gov

Table 3: Key Descriptor Classes in QSAR Modeling

Descriptor ClassExamplesInformation Encoded
ConstitutionalMolecular Weight, Atom CountBasic molecular composition
TopologicalConnectivity IndicesAtomic arrangement and branching
GeometricMolecular Surface Area3D shape and size
ElectronicPartial Charges, Dipole MomentElectron distribution

Cheminformatics and Virtual Screening Approaches for Analog Prioritization

Cheminformatics involves the use of computational methods to analyze large chemical datasets. In the context of drug discovery, virtual screening is a key cheminformatics approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov

For 5-Fluoro-2-piperidin-1-yl-benzoic acid, if it were identified as a hit compound, virtual screening could be used to find commercially available or synthetically accessible analogs with potentially improved properties. This can be done through ligand-based virtual screening, which searches for molecules with similar structural or chemical features, or structure-based virtual screening, which involves docking large numbers of compounds into the target's binding site. A successful virtual screening campaign can significantly expedite the process of lead optimization by prioritizing which analogs to synthesize and test. nih.gov

Preclinical Pharmacological Investigations of 5 Fluoro 2 Piperidin 1 Yl Benzoic Acid in in Vitro Systems

In Vitro Receptor Affinity and Selectivity Profiling

The initial characterization of a compound involves determining its binding affinity for its intended biological target and its selectivity against other related targets. Research into a class of 2,5-substituted benzoic acid scaffolds, which are structurally analogous to 5-Fluoro-2-piperidin-1-yl-benzoic acid, has identified them as dual inhibitors of the anti-apoptotic proteins Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma/leukemia-1 (Bfl-1). nih.gov These proteins are key regulators of the intrinsic apoptosis pathway and are frequently overexpressed in various cancers. nih.gov

A study focusing on this scaffold demonstrated that the substitution at the 2 and 5 positions of the benzoic acid core is crucial for binding affinity. nih.gov One analog, compound 22 , features a fluorine atom at the 5-position, similar to the subject of this article. nih.gov Further optimization led to the development of compound 24 , which exhibited significantly improved binding to both Mcl-1 and Bfl-1, with reported inhibitor constant (Kᵢ) values of 100 nM for both proteins. nih.gov This indicates a high affinity for these specific anti-apoptotic targets. nih.gov

The selectivity of this class of compounds was also assessed. Compound 24 showed appreciable selectivity for Mcl-1 and Bfl-1 over other anti-apoptotic proteins from the same family, such as B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). nih.gov This selective binding profile is significant, as it mimics the natural activity of Noxa, a BH3-only protein that selectively binds to and antagonizes Mcl-1 and Bfl-1. nih.gov The carboxyl group of the benzoic acid scaffold plays a critical role, forming an anchoring hydrogen bond with an arginine residue (Arg263) in the binding pocket of Mcl-1, an interaction that is key to its inhibitory function. nih.gov

Table 1: Binding Affinity of a 2,5-Substituted Benzoic Acid Analog (Compound 24)

Target Protein Binding Affinity (Kᵢ)
Mcl-1 100 nM
Bfl-1 100 nM
Bcl-2 > 15-fold selectivity
Bcl-xL > 15-fold selectivity

Cell-Based Functional Assays for Biological Potency and Efficacy

To determine if the binding affinity observed in biochemical assays translates into functional activity within a cellular context, cell-based assays are employed. These assays measure the biological response of cells to the compound, providing data on its potency and efficacy. For the 2,5-substituted benzoic acid analogs of 5-Fluoro-2-piperidin-1-yl-benzoic acid, functional activity was confirmed in engineered lymphoma cell lines. nih.gov

These model cell lines were specifically designed to be dependent on either Mcl-1 or Bfl-1 for their survival. nih.gov Treatment with compound 24 , the optimized dual inhibitor, resulted in the induction of cell death in these dependent cell lines. nih.gov This finding suggests that the compound successfully engages its intracellular targets (Mcl-1 and Bfl-1) and disrupts their anti-apoptotic function, leading to the activation of the apoptotic cascade. nih.gov The on-target cellular activity demonstrated in these model systems provides crucial validation for the mechanism of action of this class of inhibitors. nih.gov In other studies, different piperidine-containing compounds have been evaluated for their anticancer efficacy, with IC₅₀ values determined across various cancer cell lines, although these compounds are structurally distinct from the 2,5-substituted benzoic acid scaffold. nih.gov

In Vitro Enzyme Activity Assays for Target Inhibition

While the primary targets identified for the 2,5-substituted benzoic acid scaffold are the non-enzymatic proteins Mcl-1 and Bfl-1, where the compound acts as a protein-protein interaction inhibitor, other compounds containing a piperidine (B6355638) moiety have been evaluated for their ability to inhibit enzymes. nih.govnih.gov For instance, a series of novel piperidine-derived thiosemicarbazones were synthesized and assessed for their inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. nih.gov

The synthesized thiosemicarbazone derivatives displayed a range of inhibitory potencies against the DHFR enzyme. nih.gov The most active compound in this series, compound 5p , exhibited an IC₅₀ value of 13.70 ± 0.25 µM. nih.gov Another derivative, compound 5h , also showed significant inhibition with an IC₅₀ of 15.62 ± 0.26 µM. nih.gov These results highlight that the piperidine scaffold can be incorporated into molecules designed to inhibit specific enzyme targets. nih.gov

Table 2: DHFR Enzyme Inhibitory Activity of Piperidine-Derived Thiosemicarbazones

Compound Inhibitory Concentration (IC₅₀) in µM
5p 13.70 ± 0.25
5h 15.62 ± 0.26
5o 16.22 ± 0.37
5f 18.27 ± 0.39
5m 18.36 ± 0.52
5k 47.30 ± 0.86

Ligand-Protein Binding Studies (e.g., Bio-layer Interferometry, Fluorescence Spectroscopy)

To confirm and characterize the direct physical interaction between a ligand and its target protein, biophysical techniques are utilized. For the 2,5-substituted benzoic acid analogs of 5-Fluoro-2-piperidin-1-yl-benzoic acid, bio-layer interferometry (BLI) was employed to validate direct binding to the Mcl-1 and Bfl-1 proteins. nih.gov

The BLI assays were performed using biotinylated Mcl-1 and Bfl-1 proteins immobilized on streptavidin biosensors. nih.gov This technique measures changes in the interference pattern of light reflected from the sensor surface as the compound binds to and dissociates from the immobilized protein, allowing for the real-time analysis of binding kinetics. nih.gov The results from these BLI studies confirmed the direct interaction between the benzoic acid derivatives and both Mcl-1 and Bfl-1, corroborating the affinity data obtained from other assay formats. nih.gov In addition to BLI, structural information guiding the design of these inhibitors was obtained using Heteronuclear Single Quantum Coherence-Nuclear Magnetic Resonance (HSQC-NMR) spectroscopy. nih.gov

Assessment of In Vitro Metabolic Stability and Permeability

The metabolic stability and permeability of a compound are critical determinants of its pharmacokinetic profile and eventual bioavailability. In vitro assays are used to predict these properties early in the discovery process. While specific data for 5-Fluoro-2-piperidin-1-yl-benzoic acid is not detailed in the reviewed literature, studies on structurally related molecules provide insight into potential metabolic pathways.

For example, the in vitro metabolism of another experimental benzoic acid derivative, [¹⁴C]LY293111, was investigated using liver slices from mice, rats, monkeys, and humans. nih.gov This study revealed that glucuronidation was the primary metabolic pathway across all species tested. nih.gov Specifically, an acyl glucuronide was the most prevalent metabolite in rat liver slices, while an ether glucuronide was the major metabolite in human and other species' liver slices. nih.gov Such studies suggest that the carboxylic acid group of the benzoic acid scaffold is a likely site for phase II metabolism. The fluorine substitution on the ring may influence the rate and site of metabolism. Furthermore, properties like lipophilicity, which can be affected by moieties such as piperidine, are known to play a potential role in enhancing membrane permeability. vulcanchem.com

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like 5-Fluoro-2-piperidin-1-yl-benzoic acid. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. For a compound such as 5-Fluoro-2-piperidin-1-yl-benzoic acid, both ¹H and ¹³C NMR would be employed. While specific spectral data for this exact compound is not publicly available, analysis of related structures, such as substituted benzoic acids, provides an insight into the expected spectral features. For instance, in the ¹H NMR spectrum, one would expect to see distinct signals for the protons on the benzoic acid ring, with their chemical shifts and splitting patterns influenced by the fluorine and piperidinyl substituents. The protons of the piperidinyl group would also exhibit characteristic signals. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of 5-Fluoro-2-piperidin-1-yl-benzoic acid, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. While the direct mass spectrum for this compound is not available, predicted data for a similar compound, 5-fluoro-2-(1H-pyrazol-1-yl)benzoic acid, shows expected adducts that aid in its identification. sigmaaldrich.com

Table 1: Predicted and Representative Spectroscopic Data for Related Benzoic Acid Derivatives This table contains predicted data for a closely related compound and representative data for benzoic acid, as specific experimental data for 5-Fluoro-2-piperidin-1-yl-benzoic acid is not publicly available.

Analytical TechniqueCompoundObserved/Predicted DataReference
Mass Spectrometry (Predicted)5-fluoro-2-(1H-pyrazol-1-yl)benzoic acid[M+H]⁺: 207.05643, [M+Na]⁺: 229.03837, [M-H]⁻: 205.04187 sigmaaldrich.com
Infrared SpectroscopyBenzoic AcidO-H stretch: 3071-2940 cm⁻¹ (broad), C=O stretch: 1670 cm⁻¹ google.com

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis. A reverse-phase HPLC method would typically be developed for 5-Fluoro-2-piperidin-1-yl-benzoic acid. While a specific method for this compound is not detailed in the public domain, a general approach for related benzoic acid derivatives involves using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). uni.lu The method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. For example, a validated RP-HPLC method for 2,4,6-Trifluorobenzoic acid utilized a Zorbax SB-Aq column with a gradient mixture of a triethylamine (B128534) buffer and an acetonitrile/methanol/water solvent mixture, with detection at 205 nm. google.com

Gas Chromatography (GC): GC can be used for the analysis of volatile or semi-volatile compounds. For a non-volatile compound like 5-Fluoro-2-piperidin-1-yl-benzoic acid, derivatization to a more volatile ester form might be necessary prior to GC analysis. The NIST WebBook provides GC data for an ester derivative of a related compound, 5-Fluoro-2-trifluoromethylbenzoic acid, eicosyl ester, indicating the applicability of this technique after appropriate sample preparation. vulcanchem.com

Table 2: Representative Chromatographic Conditions for Benzoic Acid Derivatives This table presents typical conditions used for the analysis of related benzoic acid compounds, as specific methods for 5-Fluoro-2-piperidin-1-yl-benzoic acid are not publicly available.

TechniqueColumnMobile Phase/Carrier GasDetectionAnalyte ExampleReference
RP-HPLCZorbax SB-Aq, 5 µm, 4.6 x 250 mmGradient of 0.1% triethylamine solution and Acetonitrile:Methanol:Water (700:200:100 v/v/v)UV at 205 nm2,4,6-Trifluorobenzoic acid google.com
RP-HPLCGemini-C18, 5 µm, 50 mm x 4.6 mm0.05 M ammonium (B1175870) acetate (B1210297) (pH 4.4) and methanol (60:40 v/v)Diode-Array Detector (DAD) at 234 nmBenzoic acid uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a compound in its solid state. This technique would allow for the unambiguous determination of bond lengths, bond angles, and the conformation of the 5-Fluoro-2-piperidin-1-yl-benzoic acid molecule. While a crystal structure for the title compound is not found in the searched literature, a study on a complex derivative, (2Z)-2-{(5Z)-5-[3-fluoro-2-(4-phenylpiperidin-1-yl)benzylidene]-4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene}-N-(p-tolyl)ethanethioamide, demonstrates the utility of this technique in confirming the stereochemistry and solid-state conformation of related complex molecules.

Thermal Analysis for Compound Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are important for evaluating the thermal stability and melting point of a compound. TGA would provide information on the temperature at which the compound begins to decompose, while DSC would determine its melting point and any phase transitions. For a related compound, 5-Fluoro-2-methylbenzoic acid, the melting point is reported as 130-132 °C. This type of data is crucial for understanding the compound's physical properties and for formulation development.

Application in Biological Matrices for Research Sample Analysis

The quantification of 5-Fluoro-2-piperidin-1-yl-benzoic acid in biological matrices such as plasma or urine is critical for preclinical research studies. This typically involves developing a sensitive and selective bioanalytical method, often using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). While no specific bioanalytical method for 5-Fluoro-2-piperidin-1-yl-benzoic acid has been reported, methods for other benzoic acid derivatives in biological fluids have been established. These methods generally involve protein precipitation or liquid-liquid extraction to isolate the analyte from the matrix, followed by chromatographic separation and detection by MS/MS. The development of such a method would be a key step in the preclinical assessment of this compound.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-piperidin-1-yl-benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with a nucleophilic substitution reaction between 5-fluoro-2-hydroxybenzoic acid (precursor) and piperidine under reflux in a polar aprotic solvent (e.g., DMF) . Optimization includes:
  • Catalyst screening : Use bases like K₂CO₃ or DBU to enhance reactivity.
  • Temperature control : Maintain 80–100°C to avoid side reactions.
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high purity (>95%) .
  • Validation : Confirm yield and purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at position 5, piperidine at position 2) .
  • Mass spectrometry (HRMS) : Verify molecular weight (expected: ~253.27 g/mol).
  • Thermal analysis : DSC/TGA to determine melting point (mp) and stability (decomposition >250°C) .
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–7) for bioavailability studies .

Q. What safety protocols are critical when handling 5-Fluoro-2-piperidin-1-yl-benzoic acid?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Collect organic waste in halogen-resistant containers; consult certified waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound?

  • Methodological Answer :
  • Hypothesis testing : Check for residual solvents (e.g., DMF) or byproducts (e.g., unreacted piperidine) via 2D NMR (COSY, HSQC) .
  • Comparative analysis : Cross-reference with databases (e.g., SDBS Library) for fluorinated benzoic acid derivatives .
  • Crystallography : If ambiguity persists, obtain single-crystal X-ray data to confirm stereochemistry .

Q. What strategies are effective for optimizing the compound’s bioactivity in pharmacological studies?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Modify the piperidine moiety (e.g., N-methylation) to enhance receptor binding .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .
  • In vitro assays : Screen against cell lines (e.g., HEK293) with fluorogenic substrates to quantify inhibition .

Q. How can researchers address low yields during scale-up synthesis?

  • Methodological Answer :
  • Process analytical technology (PAT) : Monitor reaction kinetics via inline FTIR to identify bottlenecks .
  • Solvent optimization : Switch to greener solvents (e.g., 2-MeTHF) for better solubility and scalability .
  • Quality-by-design (QbD) : Use DOE (Design of Experiments) to map critical parameters (e.g., stoichiometry, mixing speed) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.